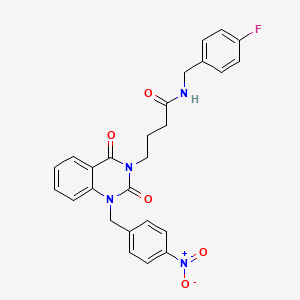

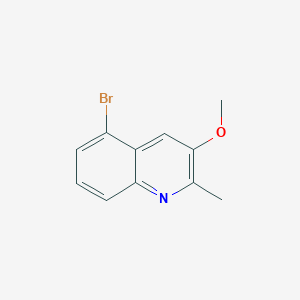

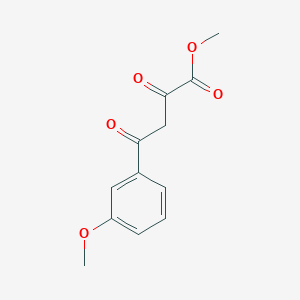

![molecular formula C15H14FN5O3 B2879742 methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate CAS No. 863019-61-8](/img/structure/B2879742.png)

methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a triazole ring fused with a pyrimidine ring .

Synthesis Analysis

Triazolopyrimidines can be synthesized through a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by a triazole ring fused with a pyrimidine ring .Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions. For example, 5-mercapto-compounds can be converted into the corresponding 5,7-bis (methylthio)-derivatives, which gave 7-amino-5-methylthio-compounds on heating with ethanolic ammonia .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines can vary depending on their specific structure. For example, some triazolopyrimidines are solid at room temperature .科学的研究の応用

Synthesis and Structural Characterization

Synthesis and Antibacterial Activity : A novel derivative of pyrimidine, containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, was synthesized through a condensation reaction. This compound was characterized using X-ray single crystal diffraction and various spectroscopic techniques, demonstrating antibacterial activity against Gram-positive and Gram-negative microbial strains (Lahmidi et al., 2019).

Process Development for Antifungal Agents : The synthesis process for Voriconazole, a broad-spectrum triazole antifungal agent, involves setting relative stereochemistry and examining diastereocontrol, highlighting the importance of structural features in the activity of such compounds (Butters et al., 2001).

Antitumor Agents Promoting Tubulin Polymerization : Compounds with a cyanoamino nitrogen and structural similarity to [1,2,4]triazolo[1,5-a]pyrimidines have been investigated for their potent anticancer activities, demonstrating a unique mechanism of tubulin inhibition and ability to overcome multidrug resistance (Zhang et al., 2007).

Biological Activities and Applications

Hydrogen-bonded Supramolecular Assemblies : Pyrimidine derivatives have been synthesized and investigated as ligands for co-crystallization, forming 2D and 3D networks through extensive hydrogen bonding, indicating their potential in creating novel supramolecular assemblies (Fonari et al., 2004).

Influenza Virus Inhibition : Certain [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been developed to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization, showcasing the potential of such compounds in antiviral research (Massari et al., 2017).

Antimicrobial and Antitumor Activities : Enaminones have been used as building blocks for synthesizing substituted pyrazoles with demonstrated antitumor and antimicrobial activities, further emphasizing the diverse biological applications of these compounds (Riyadh, 2011).

Antimycobacterial Agents : Fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives, designed as fluoroquinolone analogues, showed potent inhibition against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Abdel-Rahman et al., 2009).

Safety And Hazards

特性

IUPAC Name |

methyl 2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O3/c1-3-11(15(23)24-2)20-8-17-13-12(14(20)22)18-19-21(13)10-6-4-9(16)5-7-10/h4-8,11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMWZPZWLNXVBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)N1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

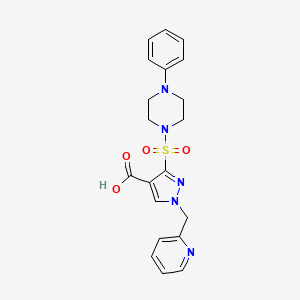

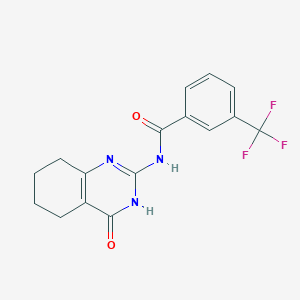

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid](/img/structure/B2879661.png)

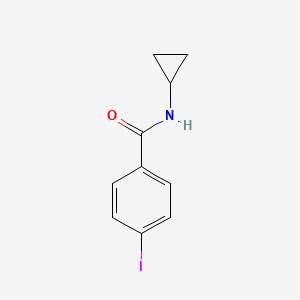

![(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2879664.png)

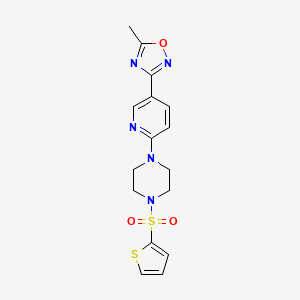

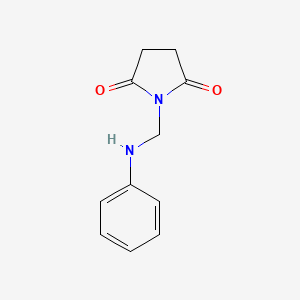

![N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide](/img/structure/B2879669.png)

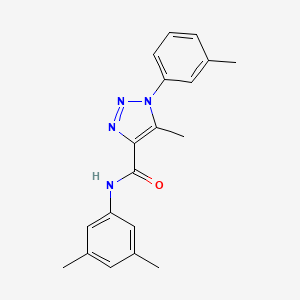

![2,6-dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide](/img/structure/B2879673.png)